molecular formula C12H15NO4 B4671824 {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid

{2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid

Cat. No. B4671824
M. Wt: 237.25 g/mol
InChI Key: JBQBIWVMNJYGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid, also known as MBOA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MBOA is a derivative of the natural compound indole-3-acetic acid (IAA), which is a plant hormone that regulates growth and development. MBOA has been shown to have similar properties to IAA and has been studied for its potential use in agriculture, pharmaceuticals, and biotechnology.

Mechanism of Action

{2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid is believed to act as an analog of IAA and can bind to the same receptors in plants. {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid has been shown to stimulate cell elongation and division in plants, leading to increased growth and development. In addition, {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid has been shown to have antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
{2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid has been shown to have a variety of biochemical and physiological effects. In plants, {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid has been shown to stimulate the expression of genes involved in growth and development. {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid has also been shown to increase the activity of enzymes involved in photosynthesis and respiration. In animals, {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of prostaglandins.

Advantages and Limitations for Lab Experiments

{2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is not dependent on the availability of natural sources. {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid is also stable and has a long shelf life, which makes it easy to store and transport. However, {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid has some limitations, including its potential toxicity and its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid. One area of interest is the development of {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid as a plant growth regulator for use in agriculture. Further studies are needed to determine the optimal concentrations and application methods of {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid for different crops. Another area of interest is the use of {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid as a tool for gene expression analysis in biotechnology. Additional studies are needed to determine the specificity and sensitivity of {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid as a substrate for enzyme-catalyzed reactions. Finally, further studies are needed to better understand the biochemical and physiological effects of {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid in both plants and animals.

Scientific Research Applications

{2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid has been studied for its potential use in agriculture as a plant growth regulator. Studies have shown that {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid can stimulate plant growth and increase yields in various crops, including rice, wheat, and maize. {2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid has also been studied for its potential use in biotechnology as a tool for gene expression analysis and as a substrate for enzyme-catalyzed reactions.

properties

IUPAC Name

2-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9-2-4-10(5-3-9)6-13-11(14)7-17-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQBIWVMNJYGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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